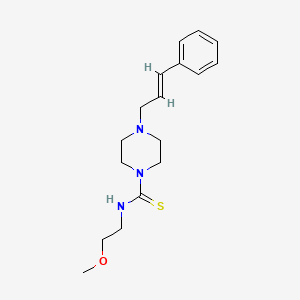![molecular formula C20H20N4O2S3 B4652943 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide]](/img/structure/B4652943.png)
2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide]
Overview
Description
2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide], also known as TDB or TDBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TDB is a member of the thiadiazole family, which is known for its diverse biological activities. In
Scientific Research Applications
2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide] has been investigated for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide] has been shown to possess antitumor, anticonvulsant, and antifungal activities. It has also been investigated for its potential as a carbonic anhydrase inhibitor and as a drug for the treatment of Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide] is not yet fully understood. However, studies have suggested that 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide] may exert its biological activities by inhibiting enzymes or receptors involved in specific physiological pathways. For example, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide] has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
Studies have shown that 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide] can exhibit a range of biochemical and physiological effects, depending on the specific application. For example, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide] has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an antitumor agent. 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide] has also been shown to possess anticonvulsant activity, indicating its potential as a treatment for epilepsy.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide] in laboratory experiments is its relatively simple synthesis method. Additionally, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide] has been shown to possess diverse biological activities, making it a useful tool for investigating various physiological pathways. However, one limitation of using 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide] in laboratory experiments is the lack of understanding of its mechanism of action, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide]. One area of interest is the development of 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide]-based drugs for the treatment of cancer and epilepsy. Another potential direction is the investigation of 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide]'s mechanism of action, which could provide insights into the development of new drugs targeting specific physiological pathways. Additionally, the synthesis of 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide] derivatives with improved biological activities could be explored.
properties
IUPAC Name |
2-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S3/c1-13-5-3-7-15(9-13)21-17(25)11-27-19-23-24-20(29-19)28-12-18(26)22-16-8-4-6-14(2)10-16/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZUVWLTRPAGJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(3-methylphenyl)acetamide] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-bromophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4652866.png)
![N-[4-(4-methyl-1-piperidinyl)phenyl]hexanamide](/img/structure/B4652878.png)
![4-{[4-(2-fluorobenzyl)-1-piperazinyl]methyl}-6-methoxy-2H-chromen-2-one](/img/structure/B4652886.png)
![ethyl 1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B4652892.png)
![5,7-bis(difluoromethyl)-N-[4-(1-pyrrolidinyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4652900.png)
![N-(3,4-dichlorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B4652901.png)
![2,2'-{[(4-methylphenyl)sulfonyl]imino}bis(N-benzylacetamide)](/img/structure/B4652910.png)
![2-{2-[4-(1-naphthylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4652923.png)
![3-[8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-diethyl-1-propanamine](/img/structure/B4652932.png)
![3-{[(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4652936.png)
![4-[(5-ethyl-2-thienyl)carbonyl]morpholine](/img/structure/B4652939.png)
![N-[3-(4-methoxyphenyl)propyl]-2-(methylthio)benzamide](/img/structure/B4652940.png)
![2-[8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B4652951.png)
